Methyl 2-hydroxydodecanoate
Description
Contextualization within the Hydroxylated Fatty Acid Methyl Ester Class
Methyl 2-hydroxydodecanoate (B1257098) belongs to the class of hydroxylated fatty acid methyl esters (FAMEs). larodan.com Fatty acids are characterized by a carboxylic acid group at one end of a hydrocarbon chain. britannica.com In hydroxylated fatty acids, a hydroxyl (-OH) group substitutes a hydrogen atom on this chain. britannica.com The "2-" in its name indicates that the hydroxyl group is located on the second carbon atom relative to the carboxyl group. The term "dodecanoate" signifies a 12-carbon backbone, derived from dodecanoic acid (also known as lauric acid). larodan.comnih.gov The "methyl ester" part of the name reveals that the hydrogen of the carboxylic acid group has been replaced by a methyl group (-CH3), a common modification in lipid analysis and synthesis that forms an ester bond. britannica.commedchemexpress.com
This structural classification is significant as the position of the hydroxyl group and the length of the carbon chain influence the compound's physical and chemical properties, such as its melting point, solubility, and reactivity. mdpi.comresearchgate.net Hydroxylated fatty acids are found in nature, with monohydroxyl acids being present in small quantities in plants and animals but more prevalent in bacteria. britannica.com The esterification to form methyl esters like Methyl 2-hydroxydodecanoate is often a preparatory step for analytical techniques such as gas chromatography-mass spectrometry (GC-MS). ijpbs.net
Below is a table detailing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C13H26O3 |
| Molecular Weight | 230.34 g/mol |
| CAS Number | 51067-85-7 |
| Density | 0.942 g/cm³ |
| Boiling Point | 277.2°C at 760 mmHg |
| Flash Point | 118.5°C |
| LogP (Octanol/Water Partition Coefficient) | 3.05110 |
| Purity | >98% |
| Synonyms | (±)-Methyl 2-Hydroxydodecanoate, Methyl 2-hydroxylaurate, 2-Hydroxydodecanoic acid methyl ester, Methyl α-hydroxylaurate |
(Data sourced from multiple chemical suppliers and databases). larodan.comchemeo.comchemsrc.com
Significance as a Biochemical Reagent and Organic Compound in Life Science Research
In the realm of life sciences, this compound serves as a valuable biochemical reagent and organic compound. medchemexpress.commedchemexpress.com Its utility stems from its defined chemical structure, which allows it to be used as a standard in analytical studies or as a building block in the synthesis of more complex molecules. chemicalbook.comvincibiochem.it
Research suppliers provide this compound for laboratory use, highlighting its role in various research disciplines. vincibiochem.it It is often utilized in metabolic disease research and as a component in the development of biochemical assays. medchemexpress.commedchemexpress.eu The presence of both a hydroxyl group and an ester group provides two reactive sites, enabling its use in a variety of chemical reactions for creating new derivatives. britannica.com For instance, it can be a precursor for the synthesis of other bioactive lipids. sigmaaldrich.com
The compound is also part of a broader library of fatty acid esters and related lipids used by scientists to investigate biological pathways, such as those involved in cancer, neurochemistry, and inflammation. vincibiochem.it Its availability as a high-purity research-grade chemical is crucial for ensuring the accuracy and reproducibility of experimental results. larodan.com
Overview of Natural Occurrence and Biological Relevance in Research Contexts
This compound has been identified as a natural product in certain organisms. For example, it was detected in the ethanolic extract of the colonial ascidian Polyclinum madrasensis, a marine invertebrate. ijpbs.net This finding is significant as many organic molecules from marine sources are investigated for their potential medicinal value. ijpbs.net In this context, the identification of this compound is part of a broader effort to characterize the chemical constituents of marine organisms. ijpbs.net
Furthermore, research has identified this compound in the stem extract of Bridelia stipularis, a plant used in traditional medicine. researchgate.net The presence of this compound in a terrestrial plant suggests its distribution across different biological kingdoms.
The biological relevance of hydroxylated fatty acids, the parent class of this compound, is an active area of research. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) have been recognized as a class of endogenous lipids with interesting biological properties, including roles in glucose uptake and anti-inflammatory responses. mdpi.com While research on the specific biological activities of this compound is ongoing, its identification in natural sources provides a basis for further investigation into its potential physiological roles and applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxydodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-11-12(14)13(15)16-2/h12,14H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEBEMJQYBPWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337597 | |
| Record name | Methyl 2-hydroxydodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51067-85-7 | |
| Record name | Methyl 2-hydroxydodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Biocatalytic Production of Methyl 2 Hydroxydodecanoate
Chemical Synthesis Approaches
The chemical synthesis of methyl 2-hydroxydodecanoate (B1257098) can be achieved through several routes, ranging from traditional multi-step organic reactions to by-product formation in large-scale industrial processes.
Traditional Organic Synthesis Pathways and Methodologies
The synthesis of α-hydroxy fatty acids and their subsequent esterification is a common strategy. One established method involves the α-hydroxylation of a fatty acid derivative. For instance, a long-chain fatty acid can be converted to an oxazolidinone amide. This intermediate can then undergo hydroxylation at the α-carbon using an electrophilic oxygen source like a Davis oxaziridine. Subsequent hydrolysis of the chiral auxiliary and esterification of the resulting 2-hydroxydodecanoic acid with methanol (B129727) yields the target compound, methyl 2-hydroxydodecanoate. researchgate.net
Another classical approach involves the direct esterification of 2-hydroxydodecanoic acid. This can be accomplished by refluxing the acid with methanol in the presence of an acid catalyst. umich.edu The separation of the resulting hydroxy esters from any unreacted non-hydroxylated fatty acids can be performed using adsorption chromatography on materials like silica (B1680970) gel or acid-washed alumina. umich.edu
A general pathway for synthesizing 2-hydroxy-iso-fatty acids is outlined below, which can be adapted for straight-chain fatty acids.
Table 1: General Reagents for Synthesis of 2-Hydroxy-iso-fatty Acids
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| Acylation | Et₃N, PivCl, LiCl, DMAP, (S)-4-benzyloxazolidinone | Formation of an oxazolidinone amide intermediate. researchgate.net |
| Hydroxylation | NaHMDS, Davis oxaziridine, THF | Introduction of a hydroxyl group at the α-position. researchgate.net |
| Hydrolysis & Esterification | i) iPrMgCl, MeOH ii) NaOH, MeOH | Removal of the chiral auxiliary and formation of the methyl ester. researchgate.net |
Esterification and Catalytic Reduction Routes for Hydroxylated Esters
Esterification is a fundamental step in producing this compound. This can be achieved through acid-catalyzed esterification of 2-hydroxydodecanoic acid with methanol. Common catalysts include gaseous hydrogen chloride in methanol, sulfuric acid in methanol, or boron trifluoride-methanol complex (BF₃/methanol). researchgate.netaocs.org These reactions are typically driven to completion by using a large excess of methanol. aocs.org
Transesterification is another viable route. For example, a different ester of dodecanoic acid could be transesterified, or a related hydroxy ester like methyl palmitate can be esterified with a diol to produce a hydroxy ester, demonstrating the versatility of this reaction type. In one study, methyl palmitate was reacted with propylene (B89431) glycol using K₂CO₃ as a base to produce 2-hydroxy propyl palmitate. researchgate.net A similar principle could be applied to synthesize this compound from the corresponding acid and a methylating agent.
Catalytic reduction is primarily used for synthesizing β-hydroxy esters from β-keto esters and is less common for the direct synthesis of α-hydroxy esters from a corresponding precursor. However, the synthesis of the precursor, 2-oxododecanoic acid, could be followed by a selective reduction of the ketone to a hydroxyl group.
Formation as a Product or Intermediate in Chemical Recycling Processes
Chemical recycling of polymers is an emerging field for recovering valuable chemical monomers. plasticseurope.orgnih.gov The alcoholysis of polyamides, such as Nylon-12, in supercritical methanol has been studied as a method to break down the polymer into its constituent parts. researchgate.net Research has shown that treating Nylon-12 with supercritical methanol in the presence of glycolic acid can efficiently produce methyl ω-hydroxydodecanoate in high yields (85%). researchgate.netresearchgate.net It is important to note that this process yields the ω-isomer (methyl 12-hydroxydodecanoate), where the hydroxyl group is at the end of the carbon chain, not the α-position (2-position). researchgate.net While various diols and diesters can be produced from polyamide waste, the formation of this compound as a significant product from the chemical recycling of common polyamides like Nylon-12 has not been prominently reported. researchgate.net
Table 2: Depolymerization of Nylon-12 in Supercritical Methanol
| Polymer | Reagents | Primary Product | Reported Yield |
|---|
Byproduct Formation in Dodecane-1,12-diol Production via Lauryl Lactone Reduction
The industrial production of diols often involves the reduction of lactones. In the process of producing dodecane-1,12-diol, lauryl lactone (also known as dodecanolide) is reduced. This reduction can be carried out via hydrogenation. During this process, various byproducts can be formed. google.com Patent literature discloses that the reduction of lauryl lactone can yield byproducts such as 1-dodecanol, unreacted starting material, and notably, methyl 12-hydroxydodecanoate. google.com This byproduct is the ω-hydroxy ester, not the α-hydroxy ester. google.com The use of methanol in the reduction process can convert acid and lactone intermediates into their corresponding methyl esters, which are then easily reduced. google.com The formation of this compound as a byproduct in this specific industrial process is not documented.
Enzymatic and Biosynthetic Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing hydroxy fatty acid esters.
Lipase-Catalyzed Synthesis and Polymerization Strategies
Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification and transesterification reactions in non-aqueous environments. wur.nl The synthesis of this compound can be achieved by the lipase-catalyzed esterification of 2-hydroxydodecanoic acid with methanol. Lipases such as that from Candida antarctica (often immobilized as Novozym 435) are effective catalysts for this transformation. chapmanhall.com However, the reactivity of the hydroxyl group in α-hydroxy acids can be sterically hindered by the adjacent carboxyl group, potentially affecting reaction rates compared to ω-hydroxy acids. chapmanhall.com For example, studies with lactic acid, a short α-hydroxy acid, have shown that it is a poor nucleophile for some lipases, though esterification is still possible. chapmanhall.com
Beyond single-molecule synthesis, this compound can serve as an AB-type monomer for enzymatic polymerization to create polyesters. Lipase-catalyzed polycondensation of hydroxy acids or their esters is a well-established method for producing aliphatic polyesters. researchgate.netnih.gov Studies on the polycondensation of 12-hydroxydodecanoic acid and methyl 12-hydroxystearate have demonstrated the synthesis of high molecular weight copolyesters. researchgate.netwiley.com While these examples involve ω-hydroxy acids, the same principle applies to α-hydroxy esters. The lipase (B570770) catalyzes the repeated formation of ester bonds between the hydroxyl group of one monomer and the methyl ester group of another, eliminating methanol. This process allows for the synthesis of polyesters with tailored properties under mild, environmentally friendly conditions. nih.govjst.go.jp
From a biosynthetic perspective, the initial hydroxylation of the fatty acid is a key step. While many cytochrome P450 enzymes hydroxylate fatty acids at the ω-position, specific enzymes like the P450SPα (CYP152B1) from Sphingomonas paucimobilis are known to catalyze the α-hydroxylation of fatty acids such as lauric acid (dodecanoic acid). sdu.edu.cn This α-hydroxydodecanoic acid could then be esterified to this compound in vivo or extracted and converted enzymatically in vitro.
Table 3: Lipase-Catalyzed Reactions Involving Hydroxy Fatty Acids/Esters
| Reaction Type | Monomers/Substrates | Enzyme Example | Product Type |
|---|---|---|---|
| Esterification | 2-Hydroxydodecanoic acid, Methanol | Candida antarctica lipase B | This compound |
| Polycondensation | 12-Hydroxydodecanoic acid, Methyl 12-hydroxystearate | Immobilized Candida antarctica lipase (IM-CA) | Copolyester wiley.com |
| Ring-Opening Polymerization | 12-Dodecanolide | Lipase | Polyester acs.org |
Biocatalytic Hydroxylation Pathways: Elucidation of Enzyme Systems
The enzymatic hydroxylation of fatty acids is primarily accomplished by a class of enzymes known as cytochrome P450 monooxygenases. These enzymes are capable of inserting an oxygen atom into a C-H bond with high regio- and stereoselectivity. researchgate.net
The CYP153A family of cytochrome P450 monooxygenases is particularly noted for its ability to hydroxylate the terminal (ω) carbon of alkanes and fatty acids. mdpi.comacs.org For instance, CYP153A from Marinobacter aquaeolei (CYP153AM.aq) has been successfully used for the production of ω-hydroxy dodecanoic acid from dodecanoic acid and its methyl ester. nih.govresearchgate.net This enzyme exhibits a high degree of regioselectivity, with over 95% of the hydroxylation occurring at the terminal position. nih.govresearchgate.net Similarly, CYP153AL.m from Limnobacter sp. 105 MED has been identified as a potent catalyst for the biosynthesis of ω-hydroxydodecanoic acid. mdpi.com
Fusion constructs, such as the one combining CYP153AM.aq with the reductase domain of P450 BM3 from Bacillus megaterium, have been engineered to improve protein expression and electron transfer efficiency, resulting in a more effective biocatalyst. nih.govresearchgate.net In one study, this fusion protein yielded 1.2 g/L of ω-hydroxy dodecanoic acid from 10 g/L of dodecanoic acid. nih.govresearchgate.net
A comparison of different CYP153A enzymes for the production of ω-hydroxydodecanoic acid (ω-OHDDA) from dodecanoic acid (DDA) is presented below:
| Enzyme | Host Strain | Substrate Concentration (g/L) | Product Concentration (g/L) | Source |
| CYP153AL.m | E. coli | 4 | 2 | mdpi.com |
| CYP153AM.aq | E. coli | 4 | 0.9 | mdpi.com |
| CYP153AS.f | E. coli | 4 | 0.63 | mdpi.com |
| CYP153AA.d | E. coli | 4 | 0.3 | mdpi.com |
Cytochrome P450 monooxygenases are not self-sufficient and require redox partners to transfer electrons from a reducing equivalent like NAD(P)H to the heme active site. nih.govmdpi.com These systems are typically composed of three components: the P450 enzyme, a ferredoxin (Fdx), and a ferredoxin reductase (FdR). mdpi.comacs.orgmdpi.com The ferredoxin reductase accepts electrons from NAD(P)H and transfers them to the ferredoxin, which in turn reduces the P450 enzyme. mdpi.com
Engineered microorganisms, particularly Escherichia coli, are widely used as whole-cell biocatalysts for the production of hydroxy fatty acids. nih.govresearchgate.net These systems offer several advantages, including the ability to regenerate cofactors like NAD(P)H in situ through cellular metabolism. nih.gov
In a typical whole-cell biotransformation, E. coli is engineered to express the desired cytochrome P450 enzyme and its redox partners. nih.gov The substrate, such as dodecanoic acid or its methyl ester, is then added to the culture, where it is taken up by the cells and converted to the hydroxylated product. nih.govresearchgate.net To improve substrate uptake, which can be a limiting factor, outer membrane transport systems like AlkL can be co-expressed. nih.govresearchgate.net This strategy led to a significant increase in the production of ω-hydroxy dodecanoic acid, reaching up to 4 g/L. researchgate.net
Challenges in whole-cell biotransformations include product toxicity and the formation of inhibitory byproducts like acetate (B1210297) and hydrogen peroxide. nih.govresearchgate.net Two-phase systems, where an organic solvent is used to continuously extract the product, can be employed to mitigate product toxicity. nih.govresearchgate.net
Integration with De Novo Fatty Acid Biosynthesis Pathways
An advanced strategy for producing hydroxy fatty acids involves integrating the hydroxylation step with the host's de novo fatty acid biosynthesis pathway. nih.govresearchgate.net This approach allows for the production of these compounds directly from simple carbon sources like glucose, eliminating the need to supply expensive fatty acid substrates externally. researchgate.net
In this strategy, the fatty acid biosynthesis pathway of a microorganism like Saccharomyces cerevisiae is engineered to produce a specific fatty acid, such as octanoic acid. researchgate.net A cytochrome P450 enzyme capable of hydroxylating this fatty acid is then co-expressed, leading to the de novo synthesis of the corresponding hydroxy fatty acid. researchgate.net This integrated approach has been successfully demonstrated for the production of 8-hydroxyoctanoic acid. researchgate.net
Metabolic Engineering for Enhanced Production in Microbial Hosts (e.g., Pseudomonas putida)
Pseudomonas putida is a versatile microbial host that has been metabolically engineered for the production of various valuable chemicals, including polyhydroxyalkanoates (PHAs), which are biopolyesters synthesized from hydroxy fatty acid monomers. nih.govnrel.govmdpi.com
Metabolic engineering strategies in P. putida often focus on channeling metabolic intermediates towards the desired product pathway and away from competing pathways. nih.gov For example, to increase the production of medium-chain-length PHAs (mcl-PHAs), genes involved in the degradation of PHA precursors or the PHA polymer itself can be deleted. nrel.gov
The synthesis of PHAs is closely linked to fatty acid metabolism. nih.govaocs.orgtandfonline.com Intermediates from both the de novo fatty acid biosynthesis and the β-oxidation pathways can be diverted towards PHA production. aocs.orgmdpi.com
In Pseudomonas species, the enzyme 3-hydroxyacyl-ACP:CoA transacylase, encoded by the phaG gene, plays a crucial role in linking de novo fatty acid biosynthesis to PHA synthesis. nih.govaocs.org This enzyme converts (R)-3-hydroxyacyl-ACP, an intermediate of fatty acid synthesis, to (R)-3-hydroxyacyl-CoA, which is a direct precursor for PHA polymerization by PHA synthase (PhaC). aocs.org Overexpression of phaG has been shown to increase mcl-PHA accumulation. nrel.gov
When fatty acids are provided as the carbon source, intermediates from the β-oxidation pathway are utilized for PHA synthesis. tandfonline.com The enzyme (R)-specific enoyl-CoA hydratase (PhaJ) converts enoyl-CoA from β-oxidation into (R)-3-hydroxyacyl-CoA, feeding into the PHA synthesis pathway. aocs.orgtandfonline.com
By manipulating these key enzymes and related metabolic pathways, researchers can effectively channel carbon flux towards the synthesis of specific PHAs, including those derived from hydroxydodecanoate.
Biological Activities and Mechanistic Investigations in Controlled Environments
Antimicrobial Research
In Vitro Antiplasmodial Activity Assessment against Plasmodium falciparum
An in vitro study investigating the antiplasmodial potential of an ethanol (B145695) extract of Phyllanthus nivosus leaf identified methyl 2-hydroxydodecanoate (B1257098) as one of its constituents. nih.gov The study assessed the extract's ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.
The primary method for evaluating the antiplasmodial activity in this study was the parasite lactate (B86563) dehydrogenase (pLDH) assay. nih.gov pLDH is a crucial enzyme in the glycolytic pathway of Plasmodium parasites and is a recognized biomarker for the presence of viable parasites. nih.govcellabs.com.au Inhibition of pLDH activity directly correlates with the suppression of parasite growth. nih.gov The study demonstrated that the ethanol extract of P. nivosus, containing methyl 2-hydroxydodecanoate, reduced pLDH activity in a concentration-dependent manner. nih.gov At concentrations of 12, 25, and 50 µg/mL, the extract reduced pLDH activity by 39.52%, 42.07%, and 43.87%, respectively. nih.gov This indicates a suppressive effect on the P. falciparum parasites. nih.gov
Table 1: In Vitro Antiplasmodial Activity of P. nivosus Leaf Extract
| Concentration (µg/mL) | pLDH Activity Inhibition (%) |
| 12 | 39.52 |
| 25 | 42.07 |
| 50 | 43.87 |
Antibacterial Efficacy Studies against Diverse Microbial Strains
This compound has been investigated for its potential antibacterial effects against a variety of bacterial species.
Staphylococcus aureus : Research suggests that methyl 12-hydroxydodecanoate, a similar compound, has the potential to act as an antimicrobial agent by inhibiting bacterial uptake and causing cell lysis in S. aureus strains. biosynth.com Additionally, pomegranate peel extract, which contains this compound, has been shown to inhibit the growth of S. aureus isolated from cases of mastitis. ekb.eg
Escherichia coli : Studies on methyl 12-hydroxydodecanoate indicate its ability to inhibit uptake and induce cell lysis in E. coli K-12. biosynth.com
Salmonella typhimurium : The ethanolic extract of the trunk of Rothmannia wittii (Craib) Bremek., which was found to exhibit antibacterial activity against Salmonella typhimurium, was not explicitly shown to contain this compound in the provided search results. biotechnologia-journal.org However, other studies have evaluated the antibacterial effects of various natural compounds against this pathogen. scielo.brmdpi.comagriculturejournals.cz
Antifungal Activity Analysis
Candida albicans : The antifungal potential of compounds against Candida albicans, a common opportunistic fungal pathogen, has been a subject of research. mdpi.comnih.govnih.govresearchgate.net While the direct antifungal activity of pure this compound against C. albicans is not detailed in the provided search results, related research provides context. For instance, studies have explored the antifungal mechanisms of various compounds, including their ability to inhibit biofilm formation and hyphal growth, which are key virulence factors for C. albicans. mdpi.comnih.gov
Antioxidant Research
In Vitro Radical Scavenging Assays
The antioxidant capacity of this compound has been explored through in vitro radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Methodologies : The DPPH assay is a widely used method to evaluate the free radical scavenging ability of compounds. scielo.brmdpi.com In this assay, an antioxidant molecule reduces the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. scielo.br A study on the organic extracts from the stem of Bridelia stipularis identified this compound as a constituent. researchgate.net Another study on Jinja™ herbal extract, which also contains this compound, demonstrated dose-dependent DPPH radical scavenging activity. plantsjournal.com The IC50 value, which represents the concentration required to scavenge 50% of the DPPH radicals, for the Jinja™ herbal extract was determined to be 40.18 ± 0.98 µg/ml. plantsjournal.com
Role as a Constituent in Bioactive Natural Product Research
Identification in Plant Extracts with Documented Biological Activities
Research on the essential oil of Pedicularis condensata Bieb., a plant used in traditional Chinese medicine, revealed the presence of this compound as a minor component. dergipark.org.tr The essential oil of this plant was found to exhibit moderate antimicrobial and antifungal activities against several gram-negative bacteria and fungi. dergipark.org.tr Specifically, at a concentration of 1000 ppm, the essential oil showed antibacterial activity against Bacillus cereus, Escherichia coli, and Salmonella typhimurium. dergipark.org.tr The study also reported weak antioxidant activity for the essential oil. dergipark.org.tr
In a study investigating methods to control animal mastitis, this compound was identified as one of the components in pomegranate peel extract. ekb.eg This extract demonstrated antimicrobial efficacy against Staphylococcus aureus, a common cause of mastitis. ekb.eg The pomegranate peel extract was found to inhibit the growth of S. aureus at a concentration of 3.125 mg/ml. ekb.eg The antibacterial activity of the extract is attributed to the presence of various compounds, including phenolics and flavonoids. ekb.eg
Furthermore, an analysis of the stem extracts of Bridelia stipularis (L.) Blume, a plant used traditionally in Malaysia, identified this compound in the hexane (B92381) extract. researchgate.net The various extracts of B. stipularis were evaluated for their antioxidant activity, with the ethyl acetate (B1210297) extract showing the highest radical scavenging activity. researchgate.net
An ethanol extract of Phyllanthus nivosus W. Bull leaf, a plant used in traditional medicine in Nigeria for treating malaria, was also found to contain this compound. nih.gov The extract demonstrated anti-plasmodial activity both in vitro and in vivo. nih.gov At concentrations of 12, 25, and 50 µg/mL, the extract reduced the activity of parasite-specific lactate dehydrogenase (pLDH) by 39.52%, 42.07%, and 43.87%, respectively. nih.gov In mice, the extract suppressed parasitemia at doses of 100 and 200 mg/kg body weight. nih.gov
The endophytic bacterium Pantoea alhagi, isolated from a plant, was found to produce biosurfactants, with this compound being a predominant fatty acid in the cell membrane. nih.gov These biosurfactants exhibited significant antioxidant and antimicrobial activities. nih.gov They showed notable antibacterial effects against Escherichia coli and Staphylococcus aureus, and a high antifungal effect against Fusarium sp. nih.gov
The following table summarizes the plant extracts in which this compound has been identified and the documented biological activities of these extracts.
Table 1: Plant Extracts Containing this compound and Their Biological Activities
| Plant Species | Plant Part Used | Extract Type | Identified Biological Activity of the Extract |
| Pedicularis condensata Bieb. dergipark.org.tr | Aerial parts | Essential Oil | Antimicrobial (antibacterial and antifungal), Weak antioxidant |
| Punica granatum L. (Pomegranate) ekb.eg | Peel | Not specified | Antimicrobial (against Staphylococcus aureus) |
| Bridelia stipularis (L.) Blume researchgate.net | Stem | Hexane | Antioxidant |
| Phyllanthus nivosus W. Bull nih.gov | Leaf | Ethanol | Anti-plasmodial |
| Pantoea alhagi (Endophytic Bacterium) nih.gov | - | Biosurfactant | Antioxidant, Antimicrobial (antibacterial and antifungal) |
Structure Activity Relationship Sar and Computational Molecular Design
Principles and Methodologies of Structure-Activity Relationship Elucidation
The core principle of SAR is that the biological activity of a chemical compound is a function of its molecular structure. By systematically altering parts of a molecule—such as chain length, functional groups, or stereochemistry—and observing the corresponding changes in biological potency, researchers can deduce which molecular features are crucial for activity.
For fatty acid esters, key structural features that are often varied include:
Alkyl Chain Length: The length of the carbon chain influences properties like hydrophobicity (lipophilicity), which affects membrane permeability and binding to hydrophobic pockets in proteins.
Functional Groups: The presence, position, and type of functional groups (e.g., hydroxyl, ester, double bonds) dictate the potential for specific interactions like hydrogen bonding and electrostatic interactions. researchgate.netnih.gov
Stereochemistry: The spatial arrangement of atoms, particularly around chiral centers like the C2-carbon in methyl 2-hydroxydodecanoate (B1257098), can be critical for a precise fit with a biological target.
Methodologies for SAR elucidation involve synthesizing a library of analog compounds and evaluating them in biological assays. For instance, in the study of fatty acid esters of hydroxy fatty acids (FAHFAs), different combinations of fatty acids and hydroxy fatty acids are synthesized to explore their anti-diabetic and anti-inflammatory effects. biorxiv.orgnih.gov The resulting data, which may include metrics like IC50 values (the concentration required to inhibit a biological process by 50%), are then analyzed to build a SAR model.
Influence of Structural Modifications on Biological Potency
While direct SAR data for methyl 2-hydroxydodecanoate is not widely published, studies on related fatty acid derivatives provide valuable insights into how structural changes can impact biological potency. The length of the fatty acid chain is a particularly critical parameter.
For example, in a study on the anticancer activity of the antimicrobial peptide Figainin 1, modification with fatty acids of varying lengths (from C4 to C18) showed a distinct relationship between chain length and potency. nih.govacs.org Modification with a C10 fatty acid (decanoic acid) resulted in the strongest anticancer activity. Shorter chains (C4-C8) also increased activity, primarily by increasing hydrophobicity. acs.org However, longer chains (C12, C14, C16, C18) led to decreased activity, possibly because they promoted the formation of stable, self-assembled structures that were less effective at interacting with cancer cells within the experimental timeframe. nih.govacs.org
This illustrates a common principle: the relationship between a structural feature like chain length and biological activity is often not linear. There is frequently an optimal length for maximum potency, beyond which activity may decrease due to factors like reduced solubility or altered molecular dynamics.
Table 1: Effect of Fatty Acid Chain Length Modification on Anticancer Activity of Peptide Figainin 1 This table is based on findings for fatty acid-modified peptides, illustrating the principle of how alkyl chain length can influence biological activity, a key concept in the SAR of lipid-like molecules.
| Fatty Acid Modifier | Carbon Chain Length | Relative Anticancer Activity |
|---|---|---|
| Butyric Acid | C4 | Increased |
| Hexanoic Acid | C6 | Increased |
| Octanoic Acid | C8 | Increased |
| Decanoic Acid | C10 | Maximally Increased |
| Dodecanoic Acid | C12 | Decreased |
| Tetradecanoic Acid | C14 | Decreased |
| Hexadecanoic Acid | C16 | Decreased |
| Octadecanoic Acid | C18 | Decreased |
Source: Adapted from research on fatty acid-modified peptides. nih.govacs.org
Computational Chemistry Approaches
Computational chemistry provides a suite of tools to investigate molecules like this compound at an atomic level, offering insights that complement experimental SAR studies.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govscielo.org.mx The process involves sampling a large number of possible conformations and positions of the ligand within the receptor's binding site and scoring them based on how favorable the interaction is. researchgate.net
The goal is to identify the binding mode with the lowest energy, which corresponds to the most stable complex. The scoring functions used in docking calculate a binding affinity or score, which can be used to rank different ligands. For fatty acid derivatives, docking studies can reveal key interactions, such as hydrogen bonds formed by the hydroxyl or ester groups and hydrophobic interactions involving the alkyl chain. researchgate.net For example, docking has been used to identify potential inhibitors of the fatty acid synthase (FAS) enzyme by targeting its active site. patsnap.com
Table 2: Example of Molecular Docking Results for Hypothetical Inhibitors This is a representative table illustrating the type of data generated from molecular docking simulations.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Ligand A | Protein X | -8.5 | HIS 41, CYS 145 |
| Ligand B | Protein X | -7.2 | GLY 143, MET 165 |
| Ligand C | Protein X | -9.1 | HIS 41, THR 26, CYS 145 |
Source: Data is illustrative, based on general principles of molecular docking studies. researchgate.net
A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to a specific biological target. researchgate.netnih.gov Pharmacophore modeling can be used when the 3D structure of the target is unknown (ligand-based) or known (structure-based).
In ligand-based design, a set of known active molecules is superimposed, and the common chemical features responsible for their activity are identified. nih.gov This resulting pharmacophore model then serves as a 3D query to search large chemical databases for novel compounds that match the required features but may have a completely different chemical scaffold. patsnap.comnih.gov For fatty acid derivatives, a pharmacophore model might include a hydrogen bond acceptor (the ester carbonyl), a hydrogen bond donor (the hydroxyl group), and a hydrophobic region (the alkyl chain). researchgate.net
While docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations can model the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com
For a molecule like this compound, MD simulations can be used to:
Analyze Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt in solution or within a binding site.
Study Membrane Interactions: Simulate how the molecule inserts into and behaves within a lipid bilayer, which is crucial for understanding its transport and interaction with membrane proteins. nih.gov
Assess Binding Stability: After a docking simulation, an MD simulation can be run on the predicted ligand-receptor complex to assess its stability over time. researchgate.net If the ligand remains stably bound, it increases confidence in the docking result.
MD simulations have been successfully applied to study various fatty acid esters and their mixtures, providing detailed pictures of their molecular ordering and interactions. nih.govresearchgate.net
Advanced Analytical and Characterization Techniques in Chemical Research
Chromatographic Separations and Detection
Chromatography is a cornerstone for separating methyl 2-hydroxydodecanoate (B1257098) from complex matrices. Both gas and liquid chromatography are utilized, each offering distinct advantages for the analysis of this and other FAMEs.
Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like fatty acid methyl esters. aocs.org For hydroxy FAMEs such as methyl 2-hydroxydodecanoate, derivatization is often a necessary step to increase volatility and reduce interactions with the chromatographic system, which can cause peak tailing and poor resolution. sigmaaldrich.comjfda-online.com A common approach involves converting the hydroxyl group to a more stable and less polar form, such as a trimethylsilyl (B98337) (TMS) ether. nih.govnih.gov This derivatization allows for more effective and reproducible analysis. nih.gov
Qualitative analysis by GC involves identifying this compound based on its retention time—the specific time it takes for the compound to travel through the column under defined conditions. internationaloliveoil.org Quantitative analysis, which determines the amount of the compound present, can be performed by integrating the peak area and comparing it to a calibration curve generated from standards. sigmaaldrich.comnih.gov The use of a Flame Ionization Detector (FID) is common for quantitative analysis of FAMEs. internationaloliveoil.org GC is frequently paired with mass spectrometry (GC-MS) for definitive identification. nih.govtandfonline.com
Table 1: Typical GC System Parameters for FAME Analysis
| Parameter | Description |
| Column Type | Capillary columns with polar stationary phases (e.g., polyethylene (B3416737) glycol like SolGel-WAX™, or biscyanopropyl polysiloxane like SP-2560) are often used to separate FAMEs. researchgate.nettrajanscimed.com |
| Carrier Gas | Inert gases such as helium or hydrogen are used as the mobile phase. internationaloliveoil.org |
| Injector | The sample is vaporized in a heated injection port before entering the column. internationaloliveoil.org |
| Oven Program | The temperature of the column oven is carefully controlled, often with a programmed ramp, to achieve optimal separation of FAMEs based on their boiling points and polarity. sigmaaldrich.com |
| Detector | A Flame Ionization Detector (FID) is standard for quantitative analysis, while a Mass Spectrometer (MS) is used for identification. internationaloliveoil.org |
This table is interactive. Click on the headers to learn more about each parameter.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for analyzing FAMEs, particularly for separating mixtures that may not be suitable for GC or for preparative-scale separations. nih.govsigmaaldrich.com Reversed-phase HPLC is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.govresearchgate.net
For hydroxy fatty acids and their methyl esters, HPLC methods have been developed for effective separation. nih.gov For instance, derivatives such as p-bromophenacyl (PBP) esters can be used to enhance UV detection, allowing for sensitive analysis. nih.gov Different HPLC methods can separate FAMEs based on chain length and degree of unsaturation. nih.govresearchgate.net An analytical method using a C18 column with acetonitrile (B52724) as the mobile phase and UV detection has been shown to be effective for separating FAMEs. researchgate.netiaea.org
This compound serves as a crucial analytical standard in the profiling of fatty acid methyl esters (FAMEs), especially in the analysis of bacterial fatty acids. sigmaaldrich.com It is a component of commercially available standard mixtures, such as the Bacterial Acid Methyl Ester (BAME) Mix. sigmaaldrich.com
In FAME profiling, a complex sample (e.g., from a bacterial cell culture or biodiesel) is converted to methyl esters and analyzed by GC. sigmaaldrich.com The resulting chromatogram contains numerous peaks, each corresponding to a different FAME. By running a standard mixture containing known compounds like this compound under the same GC conditions, analysts can identify the compounds in the sample by comparing retention times. sigmaaldrich.com This makes it an essential tool for distinguishing between various bacteria based on their unique cellular fatty acid compositions and for the quality control of biofuels. sigmaaldrich.comresearchgate.net
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and elucidating its chemical architecture.
Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is the definitive method for identifying and structurally characterizing 2-hydroxy FAMEs. nih.govtandfonline.com In GC-MS, after the components of a mixture are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented. uni-saarland.de The most common ionization technique is Electron Ionization (EI). uni-saarland.de
The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. massbank.jp For this compound (often as a TMS derivative), the fragmentation pattern provides key structural information. nih.gov The analysis of these fragments allows for unambiguous identification. researchgate.net For example, a study on medium-chain-length polyhydroxyalkanoates (mcl-PHAs) used GC-MS to identify various 3-hydroxy fatty acid methyl esters, though parent ions for longer chain derivatives like 3-hydroxydodecanoate were not always detected due to extensive fragmentation. tandfonline.com
Table 2: Selected Mass Spectrometry Data for this compound
| Accession Number | Instrument Type | Ionization | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |
| MSBNK-Fac_Eng_Univ_Tokyo-JP002668 | EI-B | Positive | 83 | 100.0 |
| MSBNK-Fac_Eng_Univ_Tokyo-JP002668 | EI-B | Positive | 55 | 86.8 |
| MSBNK-Fac_Eng_Univ_Tokyo-JP002668 | EI-B | Positive | 41 | 77.2 |
| MSBNK-Fac_Eng_Univ_Tokyo-JP002668 | EI-B | Positive | 43 | 75.8 |
| MSBNK-Fac_Eng_Univ_Tokyo-JP002668 | EI-B | Positive | 69 | 67.2 |
| MSBNK-Fac_Eng_Univ_Tokyo-JP002668 | EI-B | Positive | 57 | 64.9 |
Data sourced from MassBank. massbank.jp This table shows the most abundant fragment ions observed in the electron ionization mass spectrum of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. rsc.org Both ¹H NMR and ¹³C NMR are used to characterize this compound. researchgate.netuni-konstanz.de
¹H NMR (Proton NMR) provides information about the different types of protons in the molecule and their neighboring protons. docbrown.info For this compound, distinct signals would be expected for the methyl ester protons (-OCH₃), the proton on the carbon bearing the hydroxyl group (-CH(OH)-), the long methylene (B1212753) chain protons (-(CH₂)₉-), and the terminal methyl group protons (-CH₃).
¹³C NMR provides a signal for each unique carbon atom in the molecule. pressbooks.pub This allows for the direct observation of the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, the carbons of the long alkyl chain, the ester methyl carbon, and the terminal methyl carbon. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing every unique carbon to be resolved. pressbooks.pub
Spectra for related compounds confirm the expected chemical shift regions for these functional groups. rsc.orgvulcanchem.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH ₃ (terminal) | ~0.88 | Triplet (t) |
| -(CH ₂)₉- | ~1.26 - 1.65 | Multiplet (m) |
| -CH (OH)- | ~4.0 - 4.2 | Multiplet (m) |
| -O-CH ₃ (ester) | ~3.73 | Singlet (s) |
| -CH(O H)- | Variable | Singlet (s, broad) |
Note: Predicted values are based on standard chemical shift tables and data for similar structures. Actual values may vary based on solvent and experimental conditions.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C =O (ester carbonyl) | ~174.5 |
| -C H(OH)- | ~70.5 |
| -O-C H₃ (ester) | ~52.0 |
| Alkyl Chain (-C H₂-) | ~22.7 - 34.0 |
| -C H₃ (terminal) | ~14.1 |
Note: Predicted values are based on standard chemical shift tables and data for similar structures. sigmaaldrich.com Actual values may vary based on solvent and experimental conditions.
Future Directions and Emerging Research Avenues
Development of Novel Therapeutic Agents based on Observed Biological Activities
While direct pharmacological studies on Methyl 2-hydroxydodecanoate (B1257098) are limited, the broader class of 2-hydroxy fatty acids (2-OHFAs) and their derivatives has demonstrated a range of biological activities, suggesting a promising future for this compound in therapeutics. Research into structurally similar molecules provides a strong rationale for investigating Methyl 2-hydroxydodecanoate for its potential health benefits.
Table 1: Potential Therapeutic Applications Based on Related Compound Activities
| Therapeutic Area | Observed Activity in Related Compounds | Potential Application for this compound |
|---|---|---|
| Oncology | Enhanced chemosensitivity in gastric cancer cells (2-OHFAs) nih.gov | Adjuvant therapy to improve efficacy of existing cancer treatments. |
| Metabolic Disorders | Anti-diabetic and anti-inflammatory effects (FAHFAs) nih.gov | Management of type 2 diabetes and related inflammatory conditions. |
| Oxidative Stress | Reversion of oxidative stress in obese mice (2-hydroxyoleic acid) nih.govtandfonline.com | Amelioration of pathologies associated with oxidative stress. |
| Neuroprotection | Augmentation of autophagy in neuronal cells (FAHFAs) nih.gov | Potential therapeutic for neurodegenerative diseases. |
Integration into Sustainable and Bio-based Polymer Science and Engineering
The global push for sustainable alternatives to petroleum-based plastics has spurred research into bio-based polymers. Fatty acids and their derivatives, including this compound, represent a valuable renewable feedstock for the polymer industry. The bifunctional nature of this compound, with its ester and hydroxyl groups, makes it a versatile building block for the synthesis of a variety of polymeric materials.
Fatty acid methyl esters are already being utilized in the development of sustainable bio-based epoxy resins through epoxidation. mdpi.com Additionally, palm oil and its constituent fatty acids are being explored for the synthesis of various polymers. rsc.org The presence of a hydroxyl group in this compound offers a reactive site for polymerization reactions, such as the formation of polyesters and polyurethanes. Polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by microorganisms, are composed of hydroxyalkanoic acid monomers, demonstrating the viability of this class of compounds in creating biodegradable plastics. ijpsi.orgwestminster.ac.uk The incorporation of monomers like this compound could lead to the development of novel biodegradable polymers with tailored properties. nih.gov
Table 2: Potential Roles of this compound in Polymer Science
| Polymer Type | Potential Role of this compound | Resulting Polymer Properties |
|---|---|---|
| Polyesters | As a di-functional monomer in condensation polymerization. | Enhanced biodegradability, potentially altered mechanical properties. |
| Polyurethanes | As a polyol component reacting with isocyanates. | Introduction of biocompatible and biodegradable segments. |
| Epoxy Resins | As a precursor for bio-based epoxy monomers after modification. mdpi.com | Increased sustainability and reduced reliance on fossil fuels. |
| Polymer Blends | As a plasticizer or compatibilizer. | Improved flexibility and processability of other biopolymers. |
Advanced Metabolic Engineering Strategies for Biotechnological Production
The production of specialty chemicals like this compound through microbial fermentation offers a sustainable and potentially cost-effective alternative to chemical synthesis. Advances in metabolic engineering have enabled the production of a wide range of fatty acids and their derivatives in microorganisms such as Escherichia coli and Saccharomyces cerevisiae. nih.govresearchgate.netmdpi.com
The biosynthesis of this compound in an engineered microbe would involve the heterologous expression of enzymes capable of hydroxylating a dodecanoic acid precursor at the C-2 position, followed by methylation. Key strategies to enhance production would include:
Increasing Precursor Supply: Overexpression of key enzymes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase, to increase the pool of dodecanoyl-CoA. nih.gov
Pathway Optimization: Introducing a fatty acid 2-hydroxylase and a suitable methyltransferase, while potentially knocking out competing pathways that would consume the dodecanoyl-CoA precursor.
Host Strain Engineering: Utilizing host organisms with a natural predisposition for high lipid accumulation, such as oleaginous yeasts. mdpi.comnih.gov
Fermentation Process Optimization: Developing high-cell-density cultivation strategies to maximize volumetric productivity. mdpi.com
The production of other hydroxy fatty acids has already been demonstrated in engineered E. coli, providing a proof-of-concept for this approach. nih.govresearchgate.net
Table 3: Key Considerations for Metabolic Engineering of this compound Production
| Engineering Strategy | Target | Rationale |
|---|---|---|
| Precursor Supply Enhancement | Acetyl-CoA carboxylase, Fatty acid synthase | To increase the availability of the C12 fatty acid backbone. nih.gov |
| Heterologous Pathway Introduction | Fatty acid 2-hydroxylase, Carboxylic acid methyltransferase | To convert the fatty acid precursor into the final product. |
| Elimination of Competing Pathways | β-oxidation pathway | To prevent the degradation of the fatty acid intermediate. |
| Host Selection | E. coli, S. cerevisiae, Oleaginous yeasts | To provide a robust and efficient production platform. mdpi.comnih.govfrontiersin.org |
| Process Optimization | Fed-batch or continuous fermentation | To achieve high titers and productivities. mdpi.com |
Expansion of In Vivo Studies in Non-Human Biological Systems
To fully elucidate the biological roles and therapeutic potential of this compound, a significant expansion of in vivo studies in non-human biological systems is necessary. Currently, there is a lack of direct research on the physiological effects of this specific compound in animal models. However, studies on other 2-hydroxy fatty acids provide a compelling basis for such investigations.
For example, the administration of 2-hydroxyoleic acid to obese mice has been shown to mitigate oxidative stress. nih.govtandfonline.com Additionally, research on mice deficient in 2-hydroxyacyl-CoA lyase, an enzyme involved in the metabolism of 2-hydroxy fatty acids, has provided insights into the physiological importance of this class of lipids. mdpi.com Future in vivo studies on this compound could focus on several key areas:
Pharmacokinetics and Toxicology: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its safety profile in animal models.
Efficacy in Disease Models: Evaluating the therapeutic potential of this compound in animal models of diseases such as cancer, metabolic syndrome, and inflammatory conditions, based on the promising preliminary data from related compounds. nih.govnih.gov
Mechanistic Studies: Investigating the molecular mechanisms by which this compound exerts its biological effects in a whole-organism context.
These studies will be crucial for translating the potential of this compound from a compound of scientific interest to a tangible therapeutic or industrial product.
Table 4: Proposed In Vivo Studies for this compound
| Research Area | Animal Model | Key Parameters to Investigate |
|---|---|---|
| Pharmacokinetics | Rat, Mouse | Bioavailability, half-life, tissue distribution, metabolic pathways. |
| Toxicology | Rat, Mouse | Acute and chronic toxicity, determination of NOAEL (No-Observed-Adverse-Effect Level). |
| Oncology | Xenograft mouse models of gastric cancer | Tumor growth inhibition, enhancement of chemotherapy efficacy. nih.gov |
| Metabolic Disease | Diet-induced obese mice | Glucose tolerance, insulin (B600854) sensitivity, markers of inflammation and oxidative stress. nih.govtandfonline.com |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing Methyl 2-hydroxydodecanoate purity and structural integrity?
- Methodology : Thin-layer chromatography (TLC) using hexane/ethyl ether (70:30 v/v) is effective for preliminary purity assessment, while gas chromatography (GC) with >98% purity thresholds provides quantitative validation . Mass spectrometry (MS) confirms structural identity by verifying molecular ions (C₁₃H₂₆O₃, MW 230.34) and fragmentation patterns. Cross-referencing with CAS registry data (51067-85-7) ensures consistency .
Q. What storage conditions are optimal for maintaining this compound stability?
- Methodology : Store at -20°C in airtight containers to prevent hydrolysis or oxidation. The compound is stable in dry, ventilated environments (relative density 0.8702 g/cm³ at 20°C) but degrades if exposed to moisture or extreme temperatures . Regular TLC/GC checks every 6 months are advised to monitor stability .
Q. How can researchers verify the identity of this compound in synthetic mixtures?
- Methodology : Use nuclear magnetic resonance (NMR) to confirm the α-hydroxyl group (δ ~4.1 ppm for methine proton) and ester carbonyl (δ ~170 ppm in ¹³C NMR). Compare retention times in GC against certified standards (e.g., Larodan AB or NIST reference materials) .
Advanced Research Challenges
Q. How should researchers address contradictions in reported biological activities of this compound across fungal species?
- Methodology : Conduct comparative studies using standardized bioassays (e.g., spore germination assays for Gigaspora gigantea). Structural analogs (e.g., 3-hydroxydodecanoate) should be tested to isolate hydroxylation-position effects. Reference Sjogren et al. (2003) for antifungal activity protocols .
Q. What experimental strategies are effective for investigating the phase behavior of this compound in membrane models?
- Methodology : Employ Langmuir monolayer techniques to study interfacial behavior under varying electrolyte conditions. The α-hydroxyl group disrupts lipid packing, requiring pressure-area isotherm analysis to quantify phase transitions . Compare with non-hydroxylated analogs (e.g., methyl dodecanoate) to isolate hydroxylation effects .
Q. What methodologies reconcile conflicting thermodynamic data (e.g., melting points, vapor pressures) in literature?
- Methodology : Review experimental conditions from primary sources (e.g., NIST data in ). For example, melting points vary between 290–292 K due to polymorphic forms or impurity levels. Use differential scanning calorimetry (DSC) with controlled heating rates (1–5°C/min) to validate phase transitions . Cross-validate vapor pressure data using Antoine equation parameters from Rose and Supina (1961) .
Q. How does the hydroxylation position influence functional properties compared to other hydroxy fatty acid esters?
- Methodology : Synthesize positional isomers (e.g., 3-hydroxydodecanoate) and compare their membrane integration using fluorescence anisotropy. The 2-hydroxyl group enhances hydrogen-bonding capacity, altering lipid bilayer permeability . Reference Lendrum et al. (2011) for monolayer studies .
Data Interpretation and Validation
Q. What protocols ensure reproducibility in studying this compound’s role in plant-fungal signaling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
